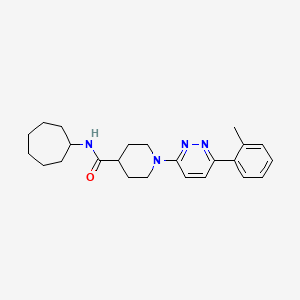
N-cycloheptyl-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridazine ring, a piperidine ring, and a carboxamide group. Pyridazine rings are known for their weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity . Piperidine rings are widely used as building blocks in synthesizing organic compounds, including medicinal products .Scientific Research Applications
Inhibitors of Farnesyl Protein Transferase
This compound is related to the development of novel inhibitors targeting the farnesyl protein transferase (FPT), an enzyme implicated in the post-translational modification of proteins involved in cell signaling and cancer progression. Research has shown that derivatives of similar compounds exhibit potent FPT inhibition in vitro, with some derivatives demonstrating excellent oral bioavailability and antitumor efficacy in animal models. This suggests potential applications in cancer therapy research (Mallams et al., 1998).
Antimicrobial Activity
Another area of application involves the synthesis and evaluation of compounds for antimicrobial activity. A study on linear dipeptide pyridine and macrocyclic pentaazapyridine candidates, starting from a related compound, showed some synthesized compounds exhibit antimicrobial properties. This suggests its potential utility in developing new antimicrobial agents (Azab et al., 2016).
Cocrystallization with Antitubercular Drugs
Research into the cocrystallization behavior of isomeric pyridine carboxamides with antitubercular drug pyrazinoic acid has highlighted the compound's potential in developing new drug formulations. The study found that different carboxamide derivatives show varied cocrystallization behaviors, which could influence the efficacy and stability of antitubercular drug combinations (Prasad et al., 2015).
Anticancer Activity
Derivatives of similar compounds have been synthesized and evaluated for anticancer activity, showing promise in this field. For example, piperazine-2,6-dione derivatives exhibited good anticancer activity against a range of cancer cell lines, suggesting potential applications in cancer research (Kumar et al., 2013).
Functional Uroselective Alpha 1-Adrenoceptor Antagonists
In the search for uroselective alpha 1-adrenoceptor antagonists, novel arylpiperazines derived from similar compounds were identified. These derivatives showed nanomolar affinity for the alpha 1-AR subtype prevalent in the human lower urinary tract, suggesting potential applications in treating conditions like benign prostatic hyperplasia (Elworthy et al., 1997).
properties
IUPAC Name |
N-cycloheptyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-18-8-6-7-11-21(18)22-12-13-23(27-26-22)28-16-14-19(15-17-28)24(29)25-20-9-4-2-3-5-10-20/h6-8,11-13,19-20H,2-5,9-10,14-17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHBYEJURXZUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

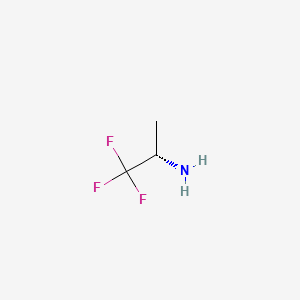

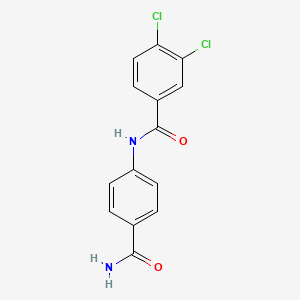
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2666878.png)
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one](/img/structure/B2666879.png)
![4,6-dichloro-N-(2-methoxyethyl)-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2666880.png)
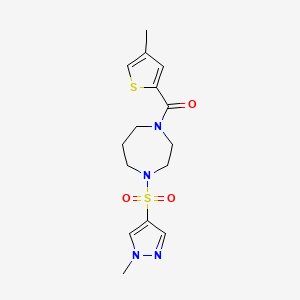
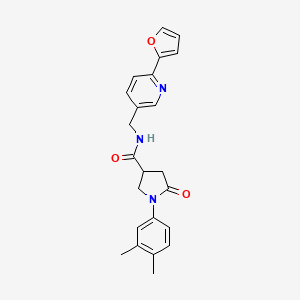
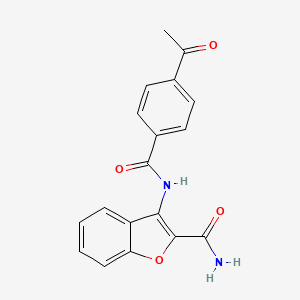

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2666893.png)
![2-(2-Ethoxyethyl)-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2666894.png)
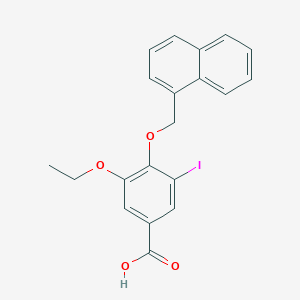
![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2666896.png)